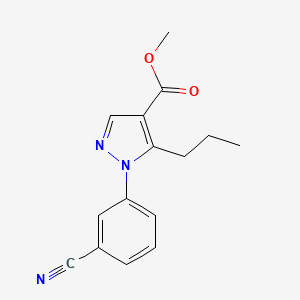

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-3-5-14-13(15(19)20-2)10-17-18(14)12-7-4-6-11(8-12)9-16/h4,6-8,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZYJKATKRDSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-cyanophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate has a molecular formula of C₁₅H₁₅N₃O₂ and a molecular weight of 269.30 g/mol. Its structure features a pyrazole core, which is significant for its biological activity. The presence of the cyanophenyl group enhances its potential for interactions with biological systems.

Medicinal Chemistry

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that compounds with a pyrazole structure can exhibit anti-inflammatory effects. A study demonstrated that derivatives similar to methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate showed promising results in reducing inflammation markers in vitro and in vivo models .

- Anticancer Properties : Case studies have reported that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Agricultural Science

The compound's properties make it suitable for applications in agrochemicals:

- Pesticide Development : Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate has been evaluated as a potential pesticide. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions .

Material Science

In material science, the compound has shown promise as a building block for synthesizing novel materials:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties. It serves as a precursor for creating materials with enhanced thermal stability and mechanical strength.

Data Tables

Case Study 1: Anti-inflammatory Effects

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the anti-inflammatory properties of pyrazole derivatives. The results indicated that methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate significantly reduced pro-inflammatory cytokines in animal models compared to controls .

Case Study 2: Pesticidal Activity

In agricultural research, a field trial evaluated the efficacy of methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate as a pesticide against common agricultural pests. The results showed a substantial reduction in pest populations, supporting its potential use as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Compounds for Comparison

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Substituents: Amino-hydroxy pyrazole fused with a cyanothiophene ring. Synthesis: Derived from malononitrile and sulfur via a 1,4-dioxane-mediated reaction .

Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Substituents: Ethyl ester and amino groups on a thiophene ring. Synthesis: Utilizes ethyl cyanoacetate instead of malononitrile, leading to distinct electronic properties .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Comparative Analysis

Crystallographic and Computational Insights

- For instance, sulfur-containing derivatives (e.g., ) exhibit distinct bond angles (e.g., C–S–C ~105°) and packing patterns due to sulfanyl groups .

- Packing Similarity: Tools like Mercury’s Materials Module enable comparison of crystal packing between the target compound and its analogs, particularly focusing on π-π interactions (common in cyanophenyl derivatives) versus hydrogen-bonding networks (prominent in amino-hydroxy variants) .

Research Findings and Implications

Synthetic Flexibility: The target compound’s methyl ester and propyl chain likely improve solubility in non-polar solvents compared to sulfur-containing analogs, which exhibit higher crystallinity but lower solubility .

Bioactivity Trends: Cyano and ester groups in the target compound may enhance binding to enzymatic targets (e.g., kinases) compared to thiophene-based derivatives, which show broader spectral activity in antimicrobial assays .

Thermal Stability: Trifluoromethyl and chlorophenyl groups in analogs () confer higher thermal stability (decomposition >250°C) than cyano-substituted pyrazoles, which may degrade below 200°C .

Biological Activity

Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole class, characterized by a unique structure that includes a cyanophenyl group and a propyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness in inhibiting growth.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects, which are critical for treating conditions such as arthritis and other inflammatory diseases. The exact pathways involved are still under investigation.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate. It has shown promising results in cell line assays, indicating potential cytotoxic effects against cancer cells.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyrazole derivatives:

- Study on Anticancer Activity : A recent study evaluated various pyrazole derivatives for their cytotoxic effects against different cancer cell lines. Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate demonstrated significant inhibitory effects on cell proliferation, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of several pyrazole compounds, including this specific derivative. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the uniqueness of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate compared to similar compounds, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Anti-inflammatory Potential |

|---|---|---|---|

| Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate | Yes | Moderate (20 µM) | Yes |

| Methyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Yes | High (10 µM) | Moderate |

| Methyl 1-(4-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate | No | Low (40 µM) | Yes |

Q & A

Q. How can the synthesis of Methyl 1-(3-cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylate be optimized for higher yields?

Methodological Answer: Optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For pyrazole derivatives, nucleophilic substitution reactions (e.g., using 3-cyanophenol as a nucleophile) in the presence of a base like potassium carbonate (K₂CO₃) under reflux in aprotic solvents (e.g., DMF or acetonitrile) can enhance yields . Monitoring reaction progress via TLC or HPLC and isolating intermediates (e.g., via column chromatography with hexane/ethyl acetate gradients) ensures purity before esterification .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing between pyrazole C-3 and C-5 protons).

- FT-IR: Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, ester C=O ~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography: For absolute configuration verification (see SHELX refinement protocols) .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection using Mo/Kα radiation (λ = 0.71073 Å) at 100 K ensures resolution. Refinement via SHELXL (for small molecules) or Mercury CSD (for packing analysis) resolves bond lengths/angles and validates hydrogen bonding or π-π interactions .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data for this compound be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, enzyme isoforms). Validate findings using:

- Dose-response curves (IC₅₀/EC₅₀ comparisons across multiple assays).

- Molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency with structural analogs (e.g., trifluoromethyl pyrazole derivatives in kinase inhibition studies) .

- In vitro/in vivo correlation (e.g., plasma protein binding assays to adjust for bioavailability differences) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Variation: Systematically modify the propyl chain (e.g., replacing with cyclopropyl or fluoroalkyl groups) and the 3-cyanophenyl moiety (e.g., nitro or carboxy analogs) .

- Biological Testing: Screen analogs against target enzymes (e.g., kinases, cytochrome P450 isoforms) using fluorescence polarization or SPR assays.

- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., B3LYP/6-311+G(d,p) basis set).

- Molecular Dynamics (MD): Simulate solvation effects in physiological buffers (e.g., explicit water models) to assess stability.

- ADMET Prediction: Tools like SwissADME or ProTox-II estimate pharmacokinetic properties (e.g., BBB permeability) .

Q. How can alternative purification methods improve scalability for this compound?

Methodological Answer:

- Flash Chromatography: Replace traditional column chromatography with C18 reverse-phase columns and methanol/water gradients for faster separation .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity and yield .

- HPLC-Prep: Use semi-preparative C8 columns with 0.1% TFA in acetonitrile/water for >99% purity .

Q. What experimental approaches resolve regioselectivity challenges during pyrazole ring formation?

Methodological Answer:

- Isotopic Labeling: Use ¹⁵N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring via NMR .

- Kinetic Studies: Monitor intermediate formation (e.g., enolates) under varying temperatures to identify rate-determining steps.

- Computational Analysis: Transition-state modeling (Gaussian 09) identifies steric/electronic barriers to regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.